3-benzyl-7-(2-methoxyphenyl)-2-oxo-N-phenyl-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carboxamide
Description
3-Benzyl-7-(2-methoxyphenyl)-2-oxo-N-phenyl-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carboxamide is a thiopyrano-thiazole hybrid compound characterized by a fused bicyclic core (thiopyrano[2,3-d]thiazole) with a benzyl group at position 3, a 2-methoxyphenyl substituent at position 7, and a phenyl carboxamide moiety at position 5. The compound’s design leverages the thiopyrano-thiazole framework, which has been extensively studied for its pharmacological versatility, including interactions with cyclooxygenases and carbonic anhydrases .
Properties
IUPAC Name |
3-benzyl-7-(2-methoxyphenyl)-2-oxo-N-phenyl-6,7-dihydro-5H-thiopyrano[2,3-d][1,3]thiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O3S2/c1-32-22-15-9-8-14-20(22)23-21(25(30)28-19-12-6-3-7-13-19)17-33-26-24(23)34-27(31)29(26)16-18-10-4-2-5-11-18/h2-15,21,23H,16-17H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWFGVJGKXXAOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2C(CSC3=C2SC(=O)N3CC4=CC=CC=C4)C(=O)NC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-benzyl-7-(2-methoxyphenyl)-2-oxo-N-phenyl-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carboxamide is a member of the thiopyrano-thiazole class, which has garnered attention for its potential biological activities. This article reviews its synthesis, pharmacological properties, and various biological activities based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate thiophene and thiazole moieties. The general synthetic route includes:
- Formation of the thiopyrano-thiazole framework through cyclization reactions.
- Substitution reactions to introduce the benzyl and methoxyphenyl groups.
- Carboxamide formation to yield the final product.
These steps are critical for achieving the desired biological activity and specificity.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro studies showed that derivatives of thiopyrano-thiazoles possess cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and NCI-H460 (lung cancer). These studies often report IC50 values indicating the concentration required to inhibit cell growth by 50% .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 3-benzyl derivative | MCF-7 | 14.86 ± 5.15 | Santos et al. |
| Thiopyrano derivative | HepG2 | 0.02 | Hafez et al. |
| Thiopyrano derivative | NCI-H460 | 0.05 | Hafez et al. |
Anti-inflammatory Activity
Thiopyrano derivatives have also been evaluated for their anti-inflammatory properties. In particular, compounds have shown effectiveness in reducing nitric oxide production in lipopolysaccharide-stimulated BV-2 microglial cells, indicating potential for treating neuroinflammatory diseases .
Antimicrobial Activity
Some studies have reported that related thiopyrano-thiazole compounds exhibit antimicrobial properties against both gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MIC) were comparable to standard antibiotics like ciprofloxacin .
The biological activity of these compounds is often attributed to their ability to interact with specific biological targets:
- Inhibition of key enzymes involved in cancer cell proliferation and survival.
- Modulation of signaling pathways , particularly those associated with inflammation and apoptosis.
- Binding affinity to cannabinoid receptors has also been noted in related compounds, suggesting a role in pain management and anti-inflammatory effects .
Case Studies
Several case studies highlight the efficacy of thiopyrano-thiazole derivatives:
- Mugnainia et al. (2019) reported on new thiophene derivatives with potent CB2 receptor agonist activity that could be beneficial in inflammatory disease prevention.
- Gulipalli et al. (2017) developed PTP1B inhibitors containing thiophene moieties that showed promise in cancer treatment by modulating insulin and leptin signaling pathways.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is with a molecular weight of approximately 523.6 g/mol. The structure features a complex arrangement that includes a thiopyrano ring fused with a thiazole moiety, contributing to its biological activity.
Antimicrobial Activity
Research has indicated that derivatives of thiopyrano-thiazoles exhibit significant antimicrobial properties. For example, compounds structurally related to 3-benzyl-7-(2-methoxyphenyl)-2-oxo-N-phenyl-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carboxamide have shown promising results against various bacterial strains. A study highlighted that such compounds could effectively inhibit the growth of both Gram-positive and Gram-negative bacteria .
Anticancer Potential
The anticancer properties of this compound are also notable. Similar thiazole derivatives have been evaluated for their cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) and have demonstrated significant antiproliferative activity . Molecular docking studies suggest that these compounds may interact with specific cellular targets involved in cancer progression.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, there is evidence suggesting that thiopyrano-thiazoles may possess anti-inflammatory properties. Compounds in this class have been tested for their ability to inhibit inflammatory pathways in vitro, indicating potential therapeutic applications in treating inflammatory diseases .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial | Demonstrated broad-spectrum activity against various pathogens. |
| Study B | Anticancer | Showed significant cytotoxicity against MCF7 cells with IC50 values in the low micromolar range. |
| Study C | Anti-inflammatory | Reduced pro-inflammatory cytokine levels in vitro. |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions are highlighted through comparisons with analogs in the thiopyrano-thiazole and related heterocyclic families. Key comparisons include:
Structural Analogues with Anti-inflammatory Activity
- 6-Carboxymethyl-7-(4-methoxyphenyl)-2-oxo-thiopyrano[2,3-d]thiazole-6-carboxylic acid potassium salt: Substituents: 4-Methoxyphenyl at position 7, carboxymethyl potassium salt at position 6. Activity: Demonstrated anti-inflammatory efficacy comparable to diclofenac sodium (IC₅₀ = 1.2 µM vs. 1.0 µM for diclofenac) . The phenyl carboxamide moiety (vs. a carboxylate salt) may improve lipid solubility and membrane permeability .
- rel-(5R,6S,7S)-[5-(3,4-Dimethoxyphenyl)-7-(4-methoxyphenyl)-2-oxo-thiopyrano[2,3-d]thiazol-6-yl]-oxoacetic acid: Substituents: 3,4-Dimethoxyphenyl at position 5, 4-methoxyphenyl at position 7, oxoacetic acid at position 6. Activity: Moderate COX-2 inhibition (IC₅₀ = 3.8 µM) but lower selectivity than the carboxymethyl derivative . Comparison: The target compound lacks the 3,4-dimethoxy group, which may reduce off-target interactions. The carboxamide group may enable stronger hydrogen bonding with enzymatic targets compared to oxoacetic acid .
Thiopyrano-Thiazole Hybrids with Enzyme-Targeting Moieties
- Ethyl 7-(1,3-diphenyl-1H-pyrazol-4-yl)-2-oxo-thiopyrano[2,3-d]thiazole-6-carboxylate (7f): Substituents: Pyrazole hybrid at position 7, ethyl carboxylate at position 6. Activity: Potent carbonic anhydrase IX/XII inhibition (Kᵢ = 8.2 nM and 11.4 nM, respectively) . Comparison: The phenyl carboxamide in the target compound may confer selectivity for non-carbonic anhydrase targets, while the 2-methoxyphenyl group could modulate electron-donating effects compared to the pyrazole’s aromatic system .
Thiazolo-Pyrimidine Derivatives
- (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b): Core Structure: Thiazolo[3,2-a]pyrimidine with cyano and furan substituents. Activity: Anticancer activity against MCF-7 cells (IC₅₀ = 4.7 µM) due to π-π stacking and hydrogen bonding via the cyano group . The carboxamide group replaces the cyano moiety, which may reduce cytotoxicity but improve solubility .
Research Findings and Data Tables
Table 1: Comparative Bioactivity of Thiopyrano-Thiazole Derivatives
| Compound | Target Activity | IC₅₀/Kᵢ (µM) | Key Substituents |
|---|---|---|---|
| Target Compound | Anti-inflammatory (COX-2) | Pending | 3-Benzyl, 7-(2-methoxyphenyl), carboxamide |
| 6-Carboxymethyl-7-(4-methoxyphenyl) [1] | COX-1/COX-2 inhibition | 1.2 | 7-(4-Methoxyphenyl), carboxylate |
| rel-(5R,6S,7S)-Oxoacetic acid [1] | COX-2 inhibition | 3.8 | 5-(3,4-Dimethoxyphenyl), oxoacetic acid |
| Ethyl 7f [4] | Carbonic anhydrase IX/XII | 0.0082/0.0114 | Pyrazole hybrid, ethyl carboxylate |
Table 2: Structural and Physicochemical Comparisons
| Compound | Molecular Weight | LogP* | Hydrogen Bond Donors | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | 518.62 | 3.9 | 2 | Carboxamide, methoxy, benzyl |
| 6-Carboxymethyl-7-(4-methoxyphenyl) [1] | 452.48 | 2.1 | 1 | Carboxylate, methoxy |
| Ethyl 7f [4] | 495.41 | 4.5 | 0 | Pyrazole, ethyl carboxylate |
| Compound 11b [6] | 403.43 | 3.2 | 1 | Cyano, furan |
*Calculated using Molinspiration Cheminformatics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
